Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
Benzofuran: The core structure of this compound is benzofuran, which consists of a benzene ring fused with a furan ring.
Thiazole: The thiazole ring contributes to the compound’s heterocyclic nature. Thiazoles are known for their antimicrobial and anticancer properties.
Ester Group: The methyl ester group at the 4-position enhances the compound’s stability and solubility.
Chemical Reactions Analysis
The compound likely undergoes various reactions, including:
Oxidation: Oxidation of the thiazole moiety could lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the ester group may yield the corresponding alcohol.
Substitution: Substitution reactions could occur at different positions on the benzofuran ring.
Common reagents and conditions depend on the specific reaction type and functional groups involved. Major products would vary based on the reaction pathway.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an anticancer or antimicrobial agent.
Biological Studies: Investigating its effects on cellular pathways, protein targets, and gene expression.
Industry: If scalable synthesis is achievable, it could find applications in pharmaceuticals or agrochemicals.
Mechanism of Action
The compound’s mechanism likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, we can explore related benzofuran derivatives. Some examples include:
Benzofuran itself: A simpler compound with diverse biological activities.
Benzothiazole derivatives: Similar heterocyclic structures with potential pharmacological properties.
Biological Activity
Methyl 2-[(2,3-dihydro-1-benzofuran-6-ylacetyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound notable for its unique structural features, including a thiazole ring and a benzofuran moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure
The molecular formula of the compound is C18H20N2O4S, with a molecular weight of approximately 360.4 g/mol. The structural characteristics include:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Benzofuran Core : A fused bicyclic system consisting of a benzene ring and a furan ring.
This combination of functional groups may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with thiazole and benzofuran structures often exhibit significant antimicrobial properties. This compound has shown promise in various assays aimed at evaluating its efficacy against bacterial strains.
Compound | Structural Features | Notable Activities |
---|---|---|
This compound | Thiazole and Benzofuran rings | Antimicrobial activity |
Methyl 5-methylthiazole-4-carboxylate | Thiazole ring | Antimicrobial |
Benzofuran derivatives | Benzofuran core | Anticancer |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Interaction with G Protein-Coupled Receptors (GPCRs) : Compounds with similar structures have been shown to interact with GPCRs, potentially modulating intracellular signaling pathways that affect cell growth and survival.
- Inhibition of Enzymatic Activity : The thiazole moiety may inhibit specific enzymes that are crucial for microbial survival or cancer cell metabolism.
Case Studies
Recent studies have evaluated the biological activity of thiazole and benzofuran derivatives in various contexts:
- Neuropathic Pain Models : A study highlighted the efficacy of related benzofuran compounds in reversing neuropathic pain without affecting locomotor behavior in animal models. This suggests potential therapeutic applications for pain management.
- Inflammatory Conditions : Compounds targeting cannabinoid receptors have shown promise in reducing inflammation. The modulation of the endocannabinoid system by similar structures indicates a pathway for therapeutic intervention in inflammatory diseases.
Properties
Molecular Formula |
C19H22N2O4S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
methyl 2-[[2-(2,3-dihydro-1-benzofuran-6-yl)acetyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H22N2O4S/c1-11(2)8-15-17(18(23)24-3)21-19(26-15)20-16(22)10-12-4-5-13-6-7-25-14(13)9-12/h4-5,9,11H,6-8,10H2,1-3H3,(H,20,21,22) |
InChI Key |
RHRFWKSWGPLTSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CC2=CC3=C(CCO3)C=C2)C(=O)OC |
Origin of Product |
United States |
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